L-365,260, also known as L-365260 or N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, is a non-peptide molecule classified as a cholecystokinin-B (CCK-B) and gastrin receptor antagonist. [, , ] This compound exhibits high affinity and selectivity for CCK-B receptors, making it a valuable tool in scientific research for investigating the physiological and pathological roles of CCK and gastrin in various biological systems. [, , , ]
The synthesis of L-365,260 involves a combinatorial approach utilizing various chemical functionalities. A library of 1,4-benzodiazepine derivatives was created using three main components: 2-aminobenzophenones, amino acids, and alkylating agents. The synthesis was conducted through a series of reactions that included coupling reactions and cyclization processes .
The synthetic route typically includes:
L-365,260 has a complex molecular structure characterized by its 1,4-benzodiazepine framework. The specific arrangement of atoms contributes to its receptor-binding properties. The molecular formula is , and it features various functional groups that enhance its pharmacological activity.
The compound's molecular weight is approximately 271.34 g/mol. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the stereochemistry and conformation of the molecule .
L-365,260 undergoes various chemical reactions that are critical for its biological activity. These include:
The binding kinetics can be analyzed using radioligand competition assays, which provide insights into the interaction dynamics between L-365,260 and its target receptors.
L-365,260 functions primarily as an antagonist at the gastrin/cholecystokinin B receptor sites. By inhibiting these receptors, it effectively reduces gastric acid secretion and protects against gastrointestinal damage. This mechanism is particularly relevant in models of peptic ulcer disease where overactivity of these receptors contributes to pathology .
Pharmacological studies have shown that L-365,260 significantly attenuates pentagastrin-stimulated acid secretion in animal models, indicating its potential utility in managing conditions related to excessive gastric acid production.
L-365,260 is typically presented as a solid compound with specific melting points and solubility characteristics that are relevant for formulation development.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its solubility profile is crucial for its bioavailability in therapeutic applications .
L-365,260 has several scientific uses primarily in pharmacological research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2